Dexivacaine

Vue d'ensemble

Description

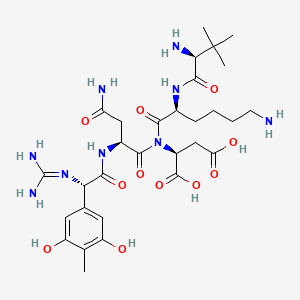

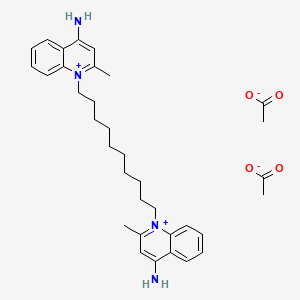

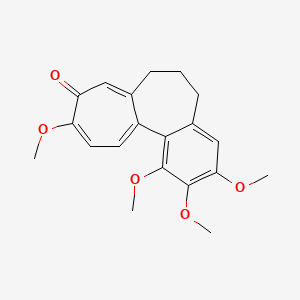

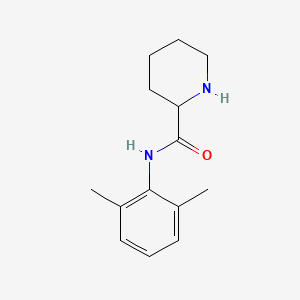

Dexivacaine, également connu sous le nom de (+)-Mépivacaïne, est un anesthésique local appartenant à la classe des amides. Il est chimiquement apparenté à la bupivacaïne et à la lidocaïne. Le composé est utilisé pour l'analgésie ou l'anesthésie locale ou régionale, en particulier dans les procédures dentaires, les chirurgies mineures et la gestion de la douleur du travail .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Dexivacaine est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2,6-diméthylaniline avec le chlorure de chloroacétyle pour former le chloroacétate de 2,6-diméthylphényle. Cet intermédiaire est ensuite mis à réagir avec la méthylamine pour produire la N-(2,6-diméthylphényl)-2-chloroacétamide. La dernière étape implique la cyclisation de cet intermédiaire avec du méthylate de sodium pour obtenir la this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction telles que la température, la pression et le pH pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié en utilisant des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Dexivacaine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés N-oxyde.

Réduction : Le composé peut être réduit en son amine correspondante.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau de l'azote de l'amide.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en conditions basiques.

Principaux produits formés

Oxydation : Dérivés N-oxyde.

Réduction : Amine correspondante.

Substitution : Divers amides substitués.

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des anesthésiques locaux amides.

Biologie : Investigué pour ses effets sur les cellules neuronales et les canaux ioniques.

Médecine : Utilisé dans des essais cliniques pour évaluer son efficacité et sa sécurité dans la gestion de la douleur.

Industrie : Employé dans la formulation de divers produits pharmaceutiques.

Mécanisme d'action

This compound exerce ses effets en bloquant les canaux sodium dépendants du voltage sur les membranes des cellules neuronales. Cette inhibition empêche l'afflux d'ions sodium, bloquant ainsi la génération et la propagation des impulsions nerveuses. Le résultat est une perte temporaire de la sensation dans la zone ciblée .

Applications De Recherche Scientifique

Dexivacaine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of amide local anesthetics.

Biology: Investigated for its effects on neuronal cells and ion channels.

Medicine: Used in clinical trials to evaluate its efficacy and safety in pain management.

Industry: Employed in the formulation of various pharmaceutical products.

Mécanisme D'action

Dexivacaine exerts its effects by blocking voltage-gated sodium channels on neuronal cell membranes. This inhibition prevents the influx of sodium ions, thereby blocking the generation and propagation of nerve impulses. The result is a temporary loss of sensation in the targeted area .

Comparaison Avec Des Composés Similaires

Composés similaires

Lidocaïne : Un autre anesthésique local amide avec un mécanisme d'action similaire.

Bupivacaïne : Connu pour sa durée d'action plus longue par rapport à la Dexivacaïne.

Ropivacaïne : Similaire à la Bupivacaïne mais avec un meilleur profil de sécurité.

Unicité

Dexivacaine est unique dans son profil équilibré de puissance et de durée d'action, ce qui le rend adapté à diverses applications médicales. Contrairement à la Bupivacaïne, il présente un risque moindre de cardiotoxicité, et comparé à la Lidocaïne, il offre une durée d'anesthésie plus longue .

Propriétés

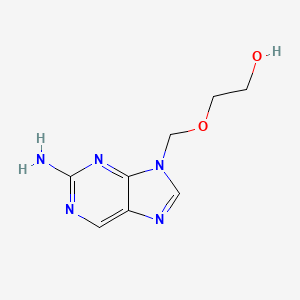

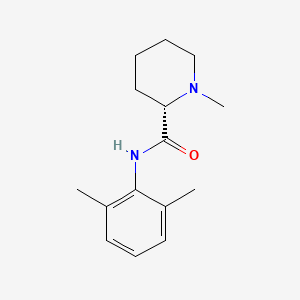

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLQCZOYSRPNW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179091 | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-84-7 | |

| Record name | (+)-Mepivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexivacaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.